molecular formula C3H3Cl5O B14642425 1,1,2,2,3-Pentachloropropan-1-ol CAS No. 56841-41-9

1,1,2,2,3-Pentachloropropan-1-ol

Cat. No.: B14642425
CAS No.: 56841-41-9
M. Wt: 232.3 g/mol
InChI Key: GBKJROSQDINHLC-UHFFFAOYSA-N
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Description

1,1,2,2,3-Pentachloropropan-1-ol is an organic compound with the molecular formula C3H3Cl5O It is a chlorinated derivative of propanol, characterized by the presence of five chlorine atoms and one hydroxyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2,3-Pentachloropropan-1-ol can be synthesized through the chlorination of propanol derivatives. One common method involves the reaction of 1,1,2,2,3-pentachloropropane with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination and hydroxylation.

Industrial Production Methods

Industrial production of this compound often involves continuous processes to enhance efficiency and yield. For example, a continuous preparation method may involve the reaction of chlorine with trichloropropene in the presence of a solid oxide catalyst. The reaction is conducted in a reactor where the reactants are continuously introduced, and the product is collected after cooling and purification .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3-Pentachloropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form less chlorinated derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of pentachloropropanone or pentachloropropanal.

    Reduction: Formation of tetrachloropropanol or trichloropropanol.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

1,1,2,2,3-Pentachloropropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,2,3-Pentachloropropan-1-ol involves its interaction with molecular targets through its hydroxyl and chlorine groups. The compound can form hydrogen bonds and halogen bonds with biomolecules, affecting their structure and function. These interactions can lead to changes in enzyme activity, protein folding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2,3-Pentachloropropan-1-ol is unique due to the presence of both hydroxyl and multiple chlorine groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,2,2,3-pentachloropropane, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via chlorination of propane derivatives. Key upstream precursors include tetrachloropropane (CAS 13116-53-5) and trichloropropane (CAS 96-18-4). Researchers should use controlled chlorination with agents like Cl₂ or SOCl₂ under anhydrous conditions. Purification via fractional distillation is critical due to potential byproducts like hexachloropropane. Monitor reaction progress using GC-MS to ensure selectivity .

Q. How can researchers characterize 1,1,2,2,3-pentachloropropane using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : Analyze chlorine substitution patterns via ¹³C NMR, as chlorine atoms induce distinct chemical shifts.
  • GC-MS : Use non-polar columns (e.g., DB-5) for separation, with electron capture detection (ECD) for enhanced sensitivity to chlorinated compounds.
  • Refractive Index & Density : Cross-validate experimental values (e.g., density 1.6330 g/cm³) against estimated data to assess purity .

Q. What experimental protocols are recommended for determining key physicochemical properties (e.g., boiling point, flash point)?

  • Methodology :

  • Boiling Point : Employ differential scanning calorimetry (DSC) for precise measurement, noting discrepancies between estimated (190.45°C) and experimental values due to impurities.
  • Flash Point : Use a closed-cup apparatus (e.g., Pensky-Martens) to determine flammability (reported flash point: 78.1°C).
  • Density : Measure via pycnometry and compare with literature data (1.6330 g/cm³) to confirm consistency .

Advanced Research Questions

Q. How can environmental persistence and degradation pathways of 1,1,2,2,3-pentachloropropane be systematically studied?

  • Methodology :

  • Photodegradation : Expose the compound to UV light in a photoreactor and analyze degradation products (e.g., trichloropropenes) via HPLC-UV/Vis.
  • Biodegradation : Use soil microcosms spiked with the compound and monitor microbial activity via respirometry.
  • Detection : Calibrate GC-MS with certified standard solutions (e.g., 100 µg/mL in isooctane) for trace-level quantification in environmental samples .

Q. What experimental designs address contradictions in reported toxicity data for this compound?

  • Methodology :

  • Purity Assessment : Use NMR and elemental analysis to verify sample purity, as impurities (e.g., residual trichloropropane) may skew toxicity results.
  • Dose-Response Studies : Conduct in vitro assays (e.g., hepatocyte viability tests) across multiple concentrations to identify thresholds for cytotoxicity.
  • Meta-Analysis : Systematically compare studies for variability in exposure durations, solvents, or model organisms .

Q. How can researchers investigate interactions between 1,1,2,2,3-pentachloropropane and other chlorinated hydrocarbons in mixed environmental samples?

  • Methodology :

  • Chromatographic Separation : Use dual-column GC-ECD to resolve co-eluting peaks from complex mixtures.
  • Synergistic Effects : Employ factorial design experiments to test combined toxicity with co-contaminants (e.g., PCBs) in aquatic bioassays.
  • Data Validation : Cross-reference results with environmental monitoring standards (e.g., EPA Method 8081B) .

Q. What strategies reconcile discrepancies in physicochemical property estimates (e.g., boiling point) across studies?

  • Methodology :

  • Error Source Identification : Compare measurement techniques (e.g., estimated vs. experimental boiling points) and assess instrument calibration.
  • Collaborative Trials : Conduct inter-laboratory studies using standardized protocols (e.g., ASTM E1719 for density measurements).
  • Computational Validation : Use QSPR models to predict properties and identify outliers in literature data .

Q. Data Contradiction Analysis Framework

  • Step 1 : Catalog discrepancies in published data (e.g., toxicity thresholds, degradation rates).
  • Step 2 : Isolate variables (e.g., sample purity, analytical methods) using controlled replication studies.
  • Step 3 : Apply statistical tools (e.g., ANOVA) to determine if differences are significant or methodological.
  • Step 4 : Publish findings with transparent protocols to guide future research .

Properties

CAS No.

56841-41-9

Molecular Formula

C3H3Cl5O

Molecular Weight

232.3 g/mol

IUPAC Name

1,1,2,2,3-pentachloropropan-1-ol

InChI

InChI=1S/C3H3Cl5O/c4-1-2(5,6)3(7,8)9/h9H,1H2

InChI Key

GBKJROSQDINHLC-UHFFFAOYSA-N

Canonical SMILES

C(C(C(O)(Cl)Cl)(Cl)Cl)Cl

Origin of Product

United States

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